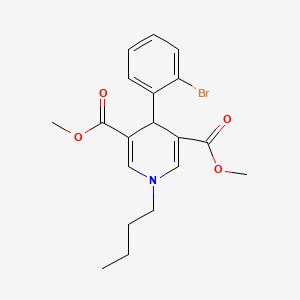![molecular formula C15H22ClN3O4S B4708158 2-chloro-N-[2-(dimethylamino)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B4708158.png)
2-chloro-N-[2-(dimethylamino)ethyl]-5-(4-morpholinylsulfonyl)benzamide
説明
2-chloro-N-[2-(dimethylamino)ethyl]-5-(4-morpholinylsulfonyl)benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic master switch that regulates energy homeostasis and is a potential therapeutic target for metabolic diseases such as diabetes, obesity, and cancer. A-769662 has been extensively studied for its ability to activate AMPK and its potential therapeutic applications.
作用機序
2-chloro-N-[2-(dimethylamino)ethyl]-5-(4-morpholinylsulfonyl)benzamide activates AMPK by binding to the γ-subunit of the AMPK complex, allosterically activating the kinase activity of the α-subunit. This leads to increased phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and HMG-CoA reductase.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including increased glucose uptake and oxidation, increased fatty acid oxidation, and increased mitochondrial biogenesis. It has also been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One advantage of using 2-chloro-N-[2-(dimethylamino)ethyl]-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its ability to activate AMPK in a specific and reversible manner, allowing for the study of AMPK signaling pathways without the need for genetic manipulation. However, one limitation is that this compound has been shown to have off-target effects, such as inhibiting the activity of phosphodiesterases.
将来の方向性
For research on 2-chloro-N-[2-(dimethylamino)ethyl]-5-(4-morpholinylsulfonyl)benzamide include investigating its potential therapeutic applications for metabolic diseases such as diabetes and obesity, as well as its anti-inflammatory and anti-cancer properties. Additionally, further studies are needed to understand the molecular mechanisms underlying the off-target effects of this compound and to develop more specific AMPK activators.
科学的研究の応用
2-chloro-N-[2-(dimethylamino)ethyl]-5-(4-morpholinylsulfonyl)benzamide has been widely used in scientific research to study the role of AMPK in cellular metabolism and its potential therapeutic applications. It has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound has also been shown to have anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
2-chloro-N-[2-(dimethylamino)ethyl]-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O4S/c1-18(2)6-5-17-15(20)13-11-12(3-4-14(13)16)24(21,22)19-7-9-23-10-8-19/h3-4,11H,5-10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFNRAXLVBOTCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N,N-diethylacetamide](/img/structure/B4708076.png)
![3-({[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4708087.png)
![5-({[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4708095.png)

![methyl 2-{[(dipropylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4708114.png)
![N-[3-(1-azepanyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4708119.png)
![1-({1-[(3-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B4708127.png)
![8-hydroxy-1,3-dimethyl-6-(4-propoxyphenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B4708132.png)

![4-[(4-tert-butylbenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4708145.png)

![N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4708168.png)
![N-1-adamantyl-2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanamide](/img/structure/B4708183.png)
![methyl 2-{5-[(2-bromophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4708191.png)